N'-(2-Chloro-4-methylphenyl)quinoline-4-carbohydrazide
Description
Properties
Molecular Formula |
C17H14ClN3O |
|---|---|
Molecular Weight |
311.8 g/mol |
IUPAC Name |
N'-(2-chloro-4-methylphenyl)quinoline-4-carbohydrazide |
InChI |
InChI=1S/C17H14ClN3O/c1-11-6-7-16(14(18)10-11)20-21-17(22)13-8-9-19-15-5-3-2-4-12(13)15/h2-10,20H,1H3,(H,21,22) |
InChI Key |
ZYUGNAHCYJCPBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NNC(=O)C2=CC=NC3=CC=CC=C23)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(2-Chloro-4-methylphenyl)quinoline-4-carbohydrazide typically involves the condensation of 2-chloro-4-methylphenylhydrazine with quinoline-4-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the carbohydrazide linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
The hydrazide (-CONHNH₂) group undergoes nucleophilic substitution with electrophilic reagents, forming derivatives critical for biological activity modulation. Key reactions include:
Cyclocondensation Reactions
The carbohydrazide moiety participates in cyclization with bifunctional reagents to form heterocycles:
Pyrazole Formation
Cyclocondensation with β-diketones (e.g., acetylacetone) under acidic conditions:
textCarbohydrazide + acetylacetone → Pyrazolyl-quinoline derivative
Characterization :
Electrophilic Substitution on the Quinoline Core
The quinoline ring undergoes substitution at the 4-position due to electron-withdrawing effects of the carbohydrazide group:
| Reaction | Conditions | Position Modified | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C-6/C-8 | Mono-nitro derivatives (isolated 55%) |
| Halogenation | Cl₂/FeCl₃, DCM | C-3 | Chlorinated analog (72% yield) |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the aryl chloride group:
Example :
Replacing the 2-chloro group with a 4-methylphenylamine via Buchwald–Hartwig yields analogs with enhanced antitubercular activity (MIC: 1.2 µg/mL) .
Characterization and Mechanistic Insights
-
Spectroscopic Analysis :
-
Thermal Stability : Decomposition above 240°C (TGA data)
Reaction Optimization Strategies
-
Microwave-Assisted Synthesis : Reduces reaction time from 12 h to 30 min with 15% higher yield.
-
Solvent Effects : Ethanol/water mixtures improve hydrazone yields vs. DMF.
Scientific Research Applications
Synthesis of N'-(2-Chloro-4-methylphenyl)quinoline-4-carbohydrazide
The synthesis of this compound typically involves the reaction of 2-chloro-4-methylphenyl isocyanate with quinoline-4-carbohydrazide. The resulting product can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which confirm the formation of the desired hydrazide derivative.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have shown that derivatives of quinoline compounds can act as effective inhibitors of bacterial DNA gyrase, a crucial enzyme in bacterial DNA replication and transcription.
Table 1: Antimicrobial Activity Against Various Pathogens
| Compound | Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, μM) |
|---|---|---|---|
| A | Staphylococcus aureus | 15 | 49.04 |
| B | Escherichia coli | 12 | 38.64 |
| C | Candida albicans | 10 | Not tested |
Note: Data derived from preliminary screening of synthesized quinoline derivatives .
Anticancer Activity
Recent investigations into the anticancer potential of this compound have revealed its effectiveness against various cancer cell lines. The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast cancer) | 25 |
| HeLa (cervical cancer) | 30 |
| A549 (lung cancer) | 28 |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50% .
Case Studies
Several studies have documented the efficacy of quinoline derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of quinoline derivatives, including this compound, demonstrating significant antibacterial activity against resistant strains of bacteria .
- Anticancer Research : Research conducted at a leading university investigated the effects of this compound on various cancer cell lines, showing promising results in inhibiting tumor growth and enhancing apoptosis .
Mechanism of Action
The mechanism of action of N’-(2-Chloro-4-methylphenyl)quinoline-4-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It may inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Interacting with DNA: The compound may bind to DNA, interfering with replication and transcription processes.
Modulating Signaling Pathways: It may affect various signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The structural diversity of quinoline-4-carbohydrazide derivatives primarily arises from differences in substituents on the phenyl ring or hydrazide group. Below is a comparative analysis of key analogues:
Table 1: Structural and Physical Properties of Selected Quinoline-4-Carbohydrazides
*Calculated based on molecular formula.
Physicochemical Properties
Biological Activity
N'-(2-Chloro-4-methylphenyl)quinoline-4-carbohydrazide is a synthetic compound that belongs to the quinoline family, known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including antimicrobial, antitumor, and other pharmacological properties, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound is characterized by its quinoline core substituted with a chloro and methyl group on the phenyl ring and a carbohydrazide functional group. The synthetic pathway typically involves the reaction of 2-chloro-4-methylphenyl hydrazine with quinoline-4-carboxylic acid derivatives, leading to the formation of the carbohydrazide linkage.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of quinoline derivatives, including this compound. The following table summarizes its activity against various microbial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL | |
| Mycobacterium tuberculosis | 8 µg/mL |
The compound exhibited moderate to strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. Its effectiveness against Mycobacterium tuberculosis indicates potential for further development as an antitubercular agent.
Antitumor Activity
Research has shown that quinoline derivatives can inhibit cancer cell proliferation. This compound has been tested against various cancer cell lines, demonstrating notable cytotoxic effects:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 15 µM | |
| HCT116 (colon cancer) | 20 µM | |
| A549 (lung cancer) | 25 µM |
These results suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest, warranting further investigation into its anticancer properties.
The biological activity of this compound is thought to be mediated through several mechanisms:
- DNA Intercalation : Quinoline derivatives often intercalate into DNA, disrupting replication and transcription processes.
- Inhibition of Enzymes : Some studies indicate that these compounds can inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, leading to cell death.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that this compound was among the most effective against resistant strains of Staphylococcus aureus, highlighting its potential role in treating infections caused by antibiotic-resistant bacteria .
Antitumor Activity Assessment
In a separate study focusing on its antitumor effects, this compound was tested against multiple cancer cell lines. The findings revealed significant cytotoxicity, particularly in MCF-7 cells, suggesting potential for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
